
Hydroxy(iodo)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(iodo)oxophosphanium is a hypervalent iodine compound that has garnered interest due to its unique chemical properties and reactivity. This compound is characterized by the presence of an iodine atom bonded to a phosphorus atom, with additional hydroxy and oxo groups. The hypervalent nature of iodine in this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy(iodo)oxophosphanium typically involves the reaction of a phosphorus-containing precursor with an iodine source under controlled conditions. One common method involves the use of iodine monochloride (ICl) and a phosphorus oxychloride (POCl3) precursor. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is carefully controlled to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The key to successful industrial production is the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(iodo)oxophosphanium undergoes a variety of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Reduction: Under certain conditions, this compound can be reduced to lower oxidation states.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in polar solvents such as acetonitrile or water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with this compound in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl iodides, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
Hydroxy(iodo)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and the oxidation of alcohols to aldehydes and ketones.
Medicine: Research is ongoing into the use of this compound in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of hydroxy(iodo)oxophosphanium involves the transfer of the iodine atom to a substrate, resulting in the formation of a new bond. This process is facilitated by the hypervalent nature of the iodine atom, which allows it to form multiple bonds with other atoms. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
Hydroxy(iodo)oxophosphanium is unique among hypervalent iodine compounds due to the presence of both hydroxy and oxo groups. Similar compounds include:
Hydroxy(tosyloxy)iodobenzene: Used as an oxidizing agent in organic synthesis.
Iodoxybenzoic acid (IBX): A versatile oxidizing agent used in the oxidation of alcohols to aldehydes and ketones.
Diacetoxyiodobenzene (DIB): Another hypervalent iodine compound used in various oxidation reactions.
The uniqueness of this compound lies in its ability to participate in a wider range of reactions due to the presence of both hydroxy and oxo groups, making it a valuable reagent in both academic and industrial research.
Properties
CAS No. |
90755-79-6 |
|---|---|
Molecular Formula |
HIO2P+ |
Molecular Weight |
190.885 g/mol |
IUPAC Name |
hydroxy-iodo-oxophosphanium |
InChI |
InChI=1S/IO2P/c1-4(2)3/p+1 |
InChI Key |
LVYXJGWKUUHVDL-UHFFFAOYSA-O |
Canonical SMILES |
O[P+](=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



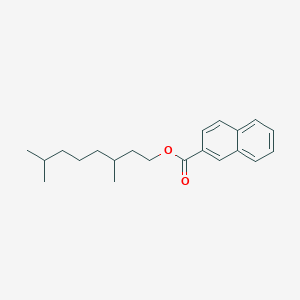
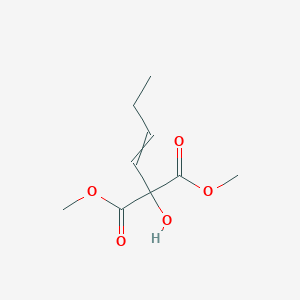
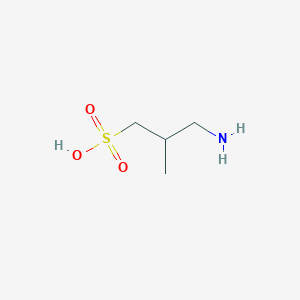

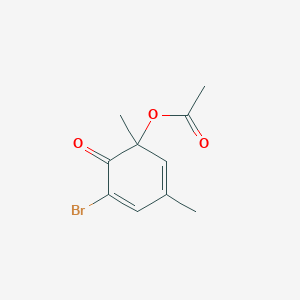
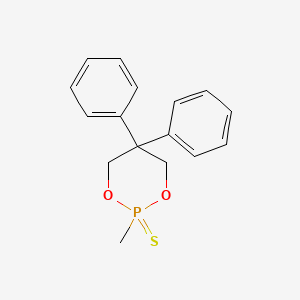
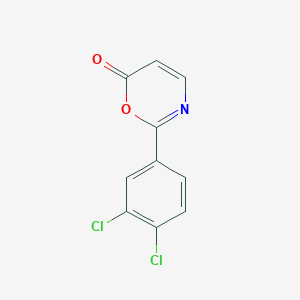
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
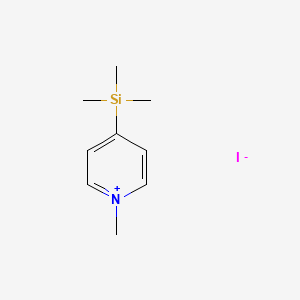
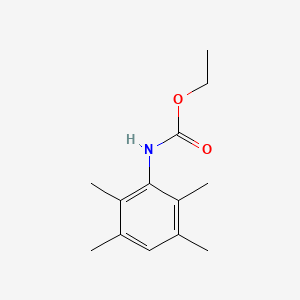
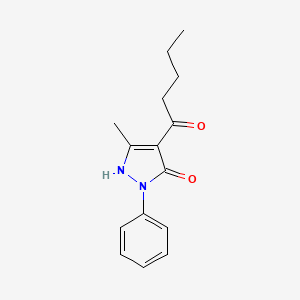
![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
